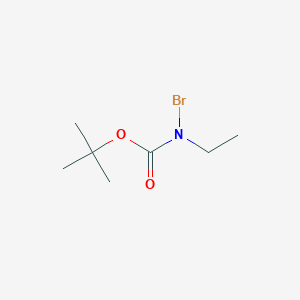

N-Boc-2-bromoaminoethane

CAS No.:

Cat. No.: VC13942899

Molecular Formula: C7H14BrNO2

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14BrNO2 |

|---|---|

| Molecular Weight | 224.10 g/mol |

| IUPAC Name | tert-butyl N-bromo-N-ethylcarbamate |

| Standard InChI | InChI=1S/C7H14BrNO2/c1-5-9(8)6(10)11-7(2,3)4/h5H2,1-4H3 |

| Standard InChI Key | GQCHIWCXZOBMCO-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C(=O)OC(C)(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Boc-2-bromoaminoethane consists of a two-carbon ethyl chain substituted with a bromine atom at the terminal position and a Boc-protected amine group. The Boc group, a tert-butoxycarbonyl moiety, shields the amine functionality during synthetic operations, preventing unwanted side reactions such as nucleophilic attacks or oxidations . The compound’s IUPAC name, 2-methyl-2-propanyl (2-bromoethyl)carbamate, reflects its esterified carbamate structure, where the tert-butyl group enhances steric bulk and solubility in organic solvents .

Physical and Spectral Data

The compound typically presents as a white crystalline solid with limited aqueous solubility, favoring polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key spectroscopic identifiers include:

-

¹H NMR: Signals at δ 1.44 ppm (9H, s, tert-butyl), δ 3.40–3.60 ppm (2H, t, CH₂Br), and δ 4.80–5.00 ppm (1H, br, NH) .

-

IR: Stretches at ~1700 cm⁻¹ (C=O of carbamate) and ~1150 cm⁻¹ (C-O of ester) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄BrNO₂ | |

| Average Mass | 224.10 g/mol | |

| Melting Point | 45–50°C (lit.) | |

| Solubility | DMF, THF, CH₂Cl₂ |

Synthesis and Reaction Mechanisms

Stepwise Synthesis

The preparation of N-Boc-2-bromoaminoethane typically involves a two-step protocol:

-

Protection of 2-Bromoethylamine:

Reaction of 2-bromoethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine yields the Boc-protected intermediate. This step ensures selective protection of the amine group while retaining the bromine’s reactivity . -

Purification:

Column chromatography or recrystallization from ethyl acetate/hexane mixtures isolates the pure product, as evidenced by thin-layer chromatography (TLC) .

Comparative Analysis with Structural Analogs

Functional Group Variations

Compared to simpler amines like 2-bromoethylamine, the Boc group in N-Boc-2-bromoaminoethane confers:

-

Enhanced Stability: Resistance to oxidation and nucleophilic degradation .

-

Controlled Reactivity: Selective deprotection enables sequential functionalization .

| Compound | Key Features |

|---|---|

| 2-Bromoethylamine | Unprotected amine; prone to side reactions |

| tert-Butyl carbamate | Lacks bromine; used as a non-reactive analog |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume